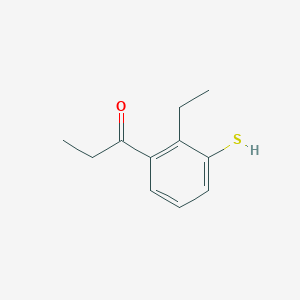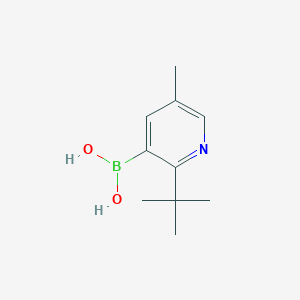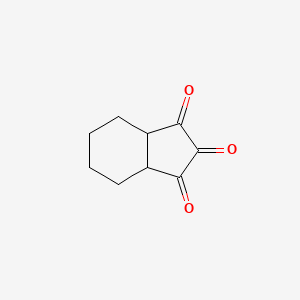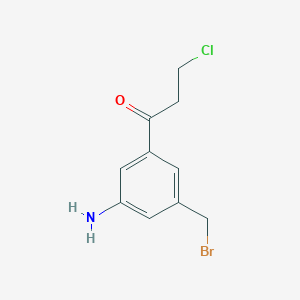
6,7-Dihydrooxepin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydrooxepin-2(3H)-one is an organic compound belonging to the oxepin family This compound is characterized by a seven-membered ring containing an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydrooxepin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of dihydroxy compounds which undergo cyclization in the presence of acid catalysts. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it viable for large-scale production.
化学反応の分析
Types of Reactions: 6,7-Dihydrooxepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxepin derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts such as palladium or platinum, resulting in the formation of reduced oxepin compounds.
Substitution: Nucleophilic substitution reactions can occur at the oxygen atom or the carbon atoms adjacent to it, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, moderate temperatures.
Reduction: Hydrogen gas, palladium or platinum catalysts, room temperature to moderate heat.
Substitution: Alkyl halides, acyl chlorides, base or acid catalysts, varying temperatures.
Major Products:
科学的研究の応用
6,7-Dihydrooxepin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for understanding biological oxidation processes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 6,7-Dihydrooxepin-2(3H)-one exerts its effects involves its interaction with various molecular targets. The oxygen atom in the ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. Pathways involved may include enzymatic oxidation and reduction, leading to the formation of reactive intermediates that can further react with biological molecules.
類似化合物との比較
Oxepin: A parent compound with a similar ring structure but lacking the specific substitutions found in 6,7-Dihydrooxepin-2(3H)-one.
Dihydrooxepin: A reduced form of oxepin with similar reactivity but different physical properties.
Oxepane: A saturated analog with a fully hydrogenated ring, showing different chemical behavior.
Uniqueness: this compound stands out due to its specific ring structure and the presence of functional groups that confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its role as a versatile intermediate make it a valuable compound in both research and industrial contexts.
特性
CAS番号 |
102575-06-4 |
|---|---|
分子式 |
C6H8O2 |
分子量 |
112.13 g/mol |
IUPAC名 |
3,6-dihydro-2H-oxepin-7-one |
InChI |
InChI=1S/C6H8O2/c7-6-4-2-1-3-5-8-6/h1-2H,3-5H2 |
InChIキー |
DCUJLXWTWGLTMA-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(Tert-butylamino)-3-(2-{[4-(dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol](/img/structure/B14069050.png)





![1,5-Dinitro-2,4-bis[(propan-2-yl)oxy]benzene](/img/structure/B14069120.png)
![4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14069126.png)

